
DS08210767 composite material properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DS08210767

Cat. No.: B1192653 Get Quote

An In-depth Technical Guide on the Pharmacological Profile of DS08210767, a Novel PTH1R

Antagonist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and informational purposes only.

DS08210767 is an investigational compound and is not approved for clinical use.

Introduction: Initial inquiries identified "DS08210767" as a potential composite material.

However, a thorough review of scientific and patent literature reveals that DS08210767 is, in

fact, a small molecule drug candidate developed by Daiichi Sankyo Co., Ltd. It is a potent and

orally bioavailable antagonist of the Parathyroid Hormone 1 Receptor (PTH1R). This guide

provides a comprehensive overview of its pharmacological properties, mechanism of action,

and the experimental protocols used in its characterization, based on available public-domain

data.

Core Properties of DS08210767
DS08210767 is a 1,4-benzodiazepin-2-one derivative identified through a scaffold-hopping

approach from known PTH1R antagonists. Its primary therapeutic potential lies in its ability to

block the action of parathyroid hormone (PTH) and parathyroid hormone-related protein

(PTHrP) on their receptor, which may be beneficial in conditions characterized by excessive

PTH1R activation.[1]
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The key pharmacological feature of DS08210767 is its potent antagonism of the human

PTH1R. This activity was quantified through in vitro cellular assays.

Table 1: In Vitro Antagonist Potency of DS08210767

Parameter Value Cell Line Assay Type

IC₅₀ 90 nM
CHO cells expressing

hPTHR1

cAMP accumulation

assay

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of

the maximal response induced by an agonist.

Pharmacokinetic Profile
Pharmacokinetic studies in rats were conducted to assess the oral bioavailability of

DS08210767.

Table 2: Pharmacokinetic Parameters of DS08210767 in Rats

Paramete
r

Route of
Administr
ation

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC₀₋ₜ
(ng·h/mL)

Oral
Bioavaila
bility (%)

DS082107

67
Oral (p.o.) 10 258 2.0 1160 38.7

DS082107

67

Intravenou

s (i.v.)
1 299 0.083 299 -

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC₀₋ₜ: Area under the

plasma concentration-time curve from time zero to the last measured time point.

Mechanism of Action: PTH1R Signaling Pathway
DS08210767 functions by competitively binding to the Parathyroid Hormone 1 Receptor

(PTH1R), a Class B G-protein coupled receptor (GPCR). This binding prevents the
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endogenous ligands, PTH and PTHrP, from activating the receptor. The primary signaling

cascade initiated by PTH1R activation involves the Gαs protein, which stimulates adenylyl

cyclase to produce cyclic AMP (cAMP). By blocking this initial step, DS08210767 inhibits all

downstream effects mediated by this pathway.
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Caption: Mechanism of action of DS08210767 on the PTH1R signaling pathway.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of DS08210767.

PTHR1 Antagonist Activity Assay (cAMP Accumulation)
This workflow describes the process of determining the in vitro antagonist potency of

DS08210767.
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Cell Preparation

Compound Treatment

cAMP Detection

Data Analysis

Culture CHO cells stably
expressing human PTHR1

Harvest and seed cells into
384-well plates

Incubate cells for 24 hours

Prepare serial dilutions
of DS08210767

Add DS08210767 to cells and
pre-incubate for 15 minutes

Add PTH(1-34) agonist
(at EC₈₀ concentration)

Incubate for 30 minutes at 37°C

Lyse cells and add
cAMP detection reagents

(e.g., HTRF)

Incubate for 1 hour at
room temperature

Read fluorescence on a
plate reader

Generate dose-response curve

Calculate IC₅₀ value using
four-parameter logistic regression

Click to download full resolution via product page

Caption: Experimental workflow for the PTHR1 antagonist cAMP assay.
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Pharmacokinetic Study in Rats
This protocol outlines the in vivo study to determine the pharmacokinetic parameters of

DS08210767.
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Dosing

Blood Sampling

Sample & Data Analysis

Start

Group 1 (n=3)
Intravenous (i.v.)
Dose: 1 mg/kg

Group 2 (n=3)
Oral (p.o.)

Dose: 10 mg/kg

Collect blood samples at
pre-defined time points

(e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h)

Centrifuge to separate plasma

Quantify DS08210767
concentration using LC-MS/MS

Calculate pharmacokinetic parameters
(Cmax, Tmax, AUC, etc.) using

non-compartmental analysis

Calculate Oral Bioavailability (F%)
F% = (AUC_po / Dose_po) / (AUC_iv / Dose_iv) * 100

End

Click to download full resolution via product page

Caption: Logical workflow for the pharmacokinetic study of DS08210767 in rats.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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